Pachyaximine A

Antibacterial Microbiology Natural Product

Researchers investigating tamoxifen resistance mechanisms or steroidal alkaloid antibacterial targets often face supply inconsistency and limited characterization data for rare natural products. Pachyaximine A addresses this gap as a rigorously characterized, high-purity reference standard. • Unique dual mechanism: Direct antibacterial activity against E. coli, S. aureus, and Corynebacterium spp., combined with potent AEBS inhibition that significantly potentiates tamoxifen's antiestrogenic effect in Ishikawa cells. • Distinct spectrum vs. saracodine: Narrower, more targeted antibacterial profile against clinically relevant pathogens, enabling structure-activity relationship studies. • Fully assigned 13C NMR data with defined CAS 128255-08-3; supplied as powder ≥98% purity for analytical reliability and reproducible research outcomes.

Molecular Formula C24H41NO
Molecular Weight 359.6 g/mol
Cat. No. B595753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePachyaximine A
Molecular FormulaC24H41NO
Molecular Weight359.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1
InChIKeyZTNBSFMIFOLVCM-MCTVSQGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Pachyaximine A – Antibacterial and Antiestrogen Research


Pachyaximine A is a steroidal alkaloid isolated from various plants of the Buxaceae family, including Pachysandra axillaris and Sarcococca hookeriana [1]. It is chemically defined as (3β,20S)-3-methoxy-N,N-dimethylpregn-5-en-20-amine, with the molecular formula C24H41NO and a molecular weight of 359.6 g/mol [2]. As a natural product, it serves as a key reference standard for research in antibacterial and antiestrogen binding site (AEBS) studies [3]. It is typically available as a powder with >98% purity for research use [4].

Antimicrobial screening research and spectrum characterization
Antiestrogen binding site (AEBS) pathway and tamoxifen sensitization studies
High-purity reference standard for steroidal alkaloid analytics

Why Pachyaximine A Cannot Be Substituted


Generic substitution of Pachyaximine A is scientifically invalid due to its unique dual mechanism of action as both a direct antibacterial agent and a potent modulator of the antiestrogen binding site (AEBS) [1]. Unlike simple antimicrobial alkaloids or other steroidal derivatives, Pachyaximine A is one of only a few compounds demonstrated to significantly potentiate the antiestrogenic effect of tamoxifen in cellular assays [2]. Direct head-to-head studies confirm its antibacterial profile is distinct from structurally related alkaloids like saracodine, showing a narrower, more targeted spectrum against clinically relevant pathogens [3]. The following sections provide the specific quantitative and comparative data required for informed scientific selection.

Spectrum shift Saracodine exhibits a broader but less potent antimicrobial profile; spectrum endpoints may not transfer.
Functional gap AEBS inhibition alone does not guarantee tamoxifen sensitization; only a subset of steroidal alkaloids show this response.
Purity risk Uncharacterized extracts may contain alkaloid mixtures; reproducibility requires a defined, high-purity reference.

Evidence for Selecting Pachyaximine A


Antibacterial Spectrum vs. Saracodine

In a direct head-to-head study, Pachyaximine A exhibited significant antibacterial activity against a targeted spectrum of pathogens, while the structurally related alkaloid saracodine showed moderate activity with a different microbial profile [1]. Pachyaximine A was active against Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes, whereas saracodine's activity extended to additional organisms like Shigella boydii and Klebsiella pneumoniae but was rated only 'moderate' in the study [1].

Antibacterial Spectrum vs. Saracodine
Head-to-head
Significant activity against E. coli, S. aureus, C. diphtheriae, C. pyrogenes; saracodine showed moderate activity with broader spectrum.
Supports antimicrobial screening context; spectrum may inform pathogen-target selection.
Qualitative assessment; quantitative MIC not reported.
Antibacterial Microbiology Natural Product

Tamoxifen Potentiation in Ishikawa Cells

In a bioassay-guided study of Pachysandra procumbens extracts, (-)-pachyaximine A (compound 5) was one of only three isolated compounds (along with compounds 3 and 9) that significantly potentiated the antiestrogenic effect mediated by tamoxifen in cultured Ishikawa human endometrial adenocarcinoma cells [1]. This functional effect was observed in addition to its activity as an antiestrogen binding site (AEBS) inhibitor, which it shared with six other compounds (1-7 and 9) [1].

Tamoxifen Potentiation
Reported endpoint context
Significant potentiation of tamoxifen effect in Ishikawa cells, unlike compounds 1-2,4,6-7.
Supports tamoxifen sensitization pathway-response interpretation.
Functional readout; quantitative synergy data not provided.
Antiestrogen Endocrinology Cancer Research

Defined Chemical Identity and Purity

Pachyaximine A is a chemically defined steroidal alkaloid with a specific IUPAC name ((3β,20S)-3-methoxy-N,N-dimethylpregn-5-en-20-amine) and a fully characterized structure, including 13C NMR data [1]. This is in contrast to less well-characterized extracts or mixtures of similar alkaloids. Reputable vendors specify a purity of >98% for research-grade material [2].

Chemical Identity & Purity
Specification review
Fully assigned 13C NMR; vendor purity >98%.
Supports analytical reference standard use and experimental reproducibility.
Supplier specification; independent verification recommended.
Analytical Chemistry Reference Standard Natural Product

Lack of Platelet Aggregation Effect

In a study evaluating the crude extract of Saracococca saligna, from which Pachyaximine A was isolated, the extract was found to produce no platelet aggregation induced by ADP [1]. While this is data on the extract rather than the pure compound, it provides a baseline safety observation not always available for novel natural products.

Platelet Aggregation Absence
Context-dependent
Crude extract containing Pachyaximine A showed no platelet aggregation in ADP assay.
Extract-level safety-related endpoint context; pure-compound confirmation needed.
Observation from crude extract; may not translate to isolated compound.
Toxicology Drug Safety Pharmacology

Pachyaximine A Application Scenarios


Antibacterial Mechanism Studies

Given its well-defined spectrum of activity against E. coli, S. aureus, and Corynebacterium species, Pachyaximine A serves as a valuable chemical probe for investigating novel antibacterial targets in steroidal alkaloids. The direct comparative data against saracodine [1] enables its use in studies differentiating the structural determinants of antibacterial potency and spectrum.

Antiestrogen Resistance and Tamoxifen Sensitization

The unique property of Pachyaximine A to significantly potentiate the antiestrogenic effect of tamoxifen in Ishikawa cells [2] positions it as a critical tool for investigating mechanisms of tamoxifen resistance or sensitization in hormone-dependent cancers. It can be used to study AEBS-related pathways distinct from those targeted by tamoxifen alone.

Analytical Reference Standard

As a fully characterized steroidal alkaloid with assigned 13C NMR data and a defined CAS number [3], high-purity Pachyaximine A is suitable as an analytical reference standard for the identification and quantification of similar alkaloids in plant extracts or complex mixtures.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Reported spectrum context
Pathogen-target specificity review
Antiestrogen sensitization research
AEBS pathway potentiation context
Tamoxifen response modulation review
Natural product analytical reference
Spectroscopic characterization
Purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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